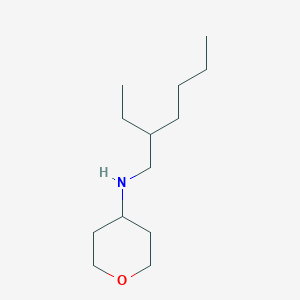

N-(2-ethylhexyl)oxan-4-amine

Description

N-(2-Ethylhexyl)oxan-4-amine is a tertiary amine featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a 2-ethylhexyl group. The 2-ethylhexyl substituent, a branched alkyl chain, likely enhances hydrophobicity compared to linear alkyl or aromatic derivatives, influencing solubility and reactivity .

Properties

Molecular Formula |

C13H27NO |

|---|---|

Molecular Weight |

213.36 g/mol |

IUPAC Name |

N-(2-ethylhexyl)oxan-4-amine |

InChI |

InChI=1S/C13H27NO/c1-3-5-6-12(4-2)11-14-13-7-9-15-10-8-13/h12-14H,3-11H2,1-2H3 |

InChI Key |

QCPSEEOCFMSSGA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CNC1CCOCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylhexyl)oxan-4-amine typically involves the reaction of oxane derivatives with 2-ethylhexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-pressure reactors and continuous flow systems to ensure efficient production. The final product is purified using techniques such as distillation and recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylhexyl)oxan-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines with different degrees of substitution.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary, secondary, or tertiary amines.

Scientific Research Applications

N-(2-ethylhexyl)oxan-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-ethylhexyl)oxan-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can trigger various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural features and inferred physical properties of N-(2-ethylhexyl)oxan-4-amine with analogs:

*Calculated based on structural similarity.

Key Observations :

Reactivity and Hazards

- N-Hexyloxan-4-amine : Classified as a skin/eye irritant (GHS Category 2/2A) .

- 4-(Cyclobutylmethyl)oxan-4-amine: No GHS hazards reported, suggesting lower acute toxicity .

- Aryl Derivatives : Bromophenyl-substituted amines (e.g., ) may pose additional hazards due to halogenated byproducts or persistence.

Biological Activity

N-(2-ethylhexyl)oxan-4-amine is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound features an oxane ring structure with an amine functional group. Its unique chemical composition allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The amine groups can form hydrogen bonds and electrostatic interactions, influencing the activity of these molecular targets.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways.

- Receptor Interaction : It may also bind to various receptors, modulating their activity and impacting physiological responses.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antitumor Activity : Some studies have reported cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains.

- Anti-inflammatory Effects : Preliminary data suggest potential applications in managing inflammation.

Table 1: Biological Activity Summary

| Activity Type | Effectiveness (IC50 values) | Target Cell Lines/Organisms |

|---|---|---|

| Antitumor | 0.015 - 4.09 μM | H-460, HT-29, HepG2 |

| Antimicrobial | Moderate to high efficacy | Various bacterial strains |

| Anti-inflammatory | Not quantified | In vitro studies |

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor properties of this compound, researchers found that the compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values comparable to established chemotherapeutics. This suggests its potential as a lead compound for further development in cancer therapy.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound. The compound demonstrated notable activity against gram-positive bacteria, indicating its potential use as an antibacterial agent.

Research Findings

Recent studies have expanded the understanding of this compound's biological profile:

- Cytotoxicity Studies : A synthesis and evaluation study indicated that derivatives of this compound could yield similar or improved cytotoxic profiles compared to existing drugs .

- Mechanistic Insights : Research highlighted the importance of the oxane structure in facilitating interactions with biological targets, enhancing its therapeutic potential .

- Safety Profile : Toxicity assessments have shown that while the compound exhibits significant biological activity, it maintains a favorable safety profile in preclinical models .

Q & A

Q. Advanced

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic sites .

- Molecular Dynamics (MD): Simulate steric effects of the 2-ethylhexyl group on reaction kinetics .

- Docking Studies: Assess interactions with enzymes (e.g., lipases) to design catalytic applications .

Which spectroscopic techniques are optimal for characterizing this compound?

Q. Basic

- ¹H/¹³C NMR: Identify ethylhexyl substituents (δ 0.8–1.5 ppm for CH₃/CH₂) and oxane ring protons (δ 3.3–3.7 ppm) .

- IR Spectroscopy: Confirm secondary amine (N–H stretch ~3300 cm⁻¹) and ether (C–O–C ~1100 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 185.3064 .

How does the steric environment of the 2-ethylhexyl group influence the compound’s reactivity in polymer synthesis?

Advanced

The bulky 2-ethylhexyl group:

- Reduces Crystallinity: Enhances solubility in nonpolar solvents (e.g., toluene), critical for solution-processed polymers .

- Modifies Electronic Effects: Electron-donating alkyl chains increase electron density on the amine, favoring electrophilic coupling reactions .

- Impacts Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition >200°C, suitable for high-temperature polymerizations .

What are the environmental precautions for disposing of this compound waste?

Q. Basic

- Waste Segregation: Store separately in labeled, airtight containers to prevent volatilization .

- Neutralization: Treat with dilute HCl (for amine protonation) before disposal .

- Professional Services: Engage certified waste management firms to avoid aquatic toxicity (LC50 <10 mg/L in fish) .

What strategies mitigate side reactions when using this compound as a ligand in catalysis?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.